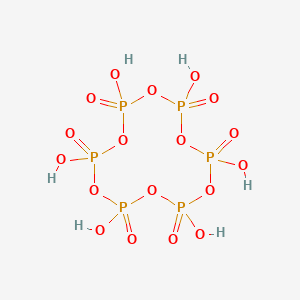

Metaphosphoric acid (H6P6O18)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Metaphosphoric acid (H6P6O18) is a cyclic polyphosphate formed from bonded phosphoric acid units. It is a corrosive, inorganic compound known for its unique structure and properties. The compound is also referred to as cyclohexaphosphoxane-2,4,6,8,10,12-hexol-2,4,6,8,10,12-hexaoxide .

Preparation Methods

Metaphosphoric acid can be synthesized through various methods. One common synthetic route involves the dehydration of orthophosphoric acid (H3PO4) under controlled conditions. This process typically requires heating orthophosphoric acid to high temperatures, leading to the formation of metaphosphoric acid and water as a byproduct. Industrial production methods often involve the use of phosphorus pentoxide (P4O10) as a dehydrating agent to facilitate the conversion of orthophosphoric acid to metaphosphoric acid .

Chemical Reactions Analysis

Metaphosphoric acid undergoes several types of chemical reactions, including:

Dehydration: It can act as a dehydrating agent, facilitating the removal of water from other compounds.

Hydrolysis: In the presence of water, metaphosphoric acid can hydrolyze to form orthophosphoric acid.

Condensation: It can participate in condensation reactions to form larger polyphosphate chains. Common reagents used in these reactions include water, phosphorus pentoxide, and various organic solvents. .

Scientific Research Applications

Metaphosphoric acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a dehydrating agent and phosphorylating agent in various chemical reactions.

Biology: It is utilized in the stabilization of biological samples, particularly in the preservation of ascorbic acid and other sensitive compounds.

Medicine: It is employed in dental cements and other pharmaceutical formulations.

Industry: It is used in the production of food additives, such as sodium hexametaphosphate, and as a sequestrant in various industrial processes

Mechanism of Action

The mechanism of action of metaphosphoric acid involves its ability to act as a dehydrating and phosphorylating agent. It can facilitate the removal of water molecules from other compounds, leading to the formation of anhydrous products. Additionally, it can transfer phosphate groups to other molecules, thereby participating in phosphorylation reactions. These actions are mediated through the interaction of metaphosphoric acid with various molecular targets and pathways, including hydroxyl and phosphate groups .

Comparison with Similar Compounds

Metaphosphoric acid can be compared with other similar compounds, such as:

Orthophosphoric acid (H3PO4): Unlike metaphosphoric acid, orthophosphoric acid is a simple phosphate with three hydroxyl groups. It is commonly used in fertilizers and food additives.

Pyrophosphoric acid (H4P2O7): This compound consists of two phosphate units linked by an oxygen atom. It is used in various industrial applications, including detergents and water treatment.

Sodium hexametaphosphate (Na6P6O18): This is a salt of metaphosphoric acid and is used as a sequestrant and food additive

Metaphosphoric acid is unique due to its cyclic structure and ability to form larger polyphosphate chains, making it a versatile compound in various scientific and industrial applications.

Properties

CAS No. |

18694-07-0 |

|---|---|

Molecular Formula |

H6O18P6 |

Molecular Weight |

479.88 g/mol |

IUPAC Name |

2,4,6,8,10,12-hexahydroxy-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |

InChI |

InChI=1S/H6O18P6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

SZGVJLCXTSBVKL-UHFFFAOYSA-N |

Canonical SMILES |

OP1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)

![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)

![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)

![[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide](/img/structure/B12816445.png)

![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)